1,3-Hexadiene
Overview
Description
1,3-Hexadiene is a colorless liquid compound with the chemical formula C6H10 . It is characterized by its special odor and is flammable. This compound is soluble in common organic solvents and is primarily used as a raw material for synthetic rubber and plastics .
Mechanism of Action
Target of Action
1,3-Hexadiene is a conjugated diene . Its primary targets are electrophiles, which are electron-deficient species . These electrophiles interact with the electron-rich double bonds in this compound .
Mode of Action
When this compound is attacked by an electrophile, the resulting products are a mixture of 1,2 and 1,4 isomers . The formation of these products is controlled by kinetics and thermodynamics . The kinetic product forms quickly and usually at or below 0°C, while the thermodynamic product forms more slowly and generally at temperatures greater than 40°C . The kinetic product contains a terminal double bond and the reaction is irreversible, whereas the thermodynamic product contains an internal double bond and the reaction is reversible .
Biochemical Pathways
The interaction of this compound with electrophiles leads to the formation of different isomers, affecting the biochemical pathways involved in the synthesis and breakdown of these compounds . .
Pharmacokinetics
The physical properties of this compound, such as its boiling point of 3464 K and molecular weight of 82.1436 , may influence its pharmacokinetic properties.
Result of Action
The formation of different isomers upon interaction with electrophiles suggests that this compound could potentially lead to a variety of molecular and cellular effects depending on the specific isomer formed .
Action Environment
The action of this compound is influenced by environmental factors such as temperature . For instance, the formation of the kinetic product occurs at or below 0°C, while the formation of the thermodynamic product occurs at temperatures greater than 40°C . This suggests that the efficacy and stability of this compound could be influenced by the temperature of its environment.
Biochemical Analysis
Biochemical Properties
It is known that 1,3-Hexadiene can undergo the usual reactions of alkenes, such as catalytic hydrogenation or radical and polar additions . These reactions are more readily than most alkenes or dienes that have isolated double bonds .
Molecular Mechanism
It is known that this compound can undergo reactions typical of alkenes, such as electrophilic addition . In these reactions, an electrophile (a molecule that can accept an electron pair) adds to the double bond of this compound, resulting in the formation of new chemical bonds .
Temporal Effects in Laboratory Settings
It is known that this compound has a boiling point of 72-76 °C and a density of 0.714 g/mL at 25 °C . These properties may influence the stability and degradation of this compound over time in laboratory settings.
Metabolic Pathways
It is known that this compound can undergo reactions typical of alkenes, which may involve enzymes or cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Hexadiene can be synthesized through various methods. One common method involves the selective catalytic dehydrohalogenation of organohalides . Another method is the dehydration of alcohols . These reactions typically require specific catalysts and controlled reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic pyrolysis of 1,3-hexadien-5-ol or 2,4-hexadien-1-ol . These processes involve high temperatures and specific catalysts to achieve efficient conversion to this compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Hexadiene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or ozone.
Reduction: Hydrogenation of this compound can be performed using hydrogen gas in the presence of a metal catalyst like palladium.
Substitution: Halogenation reactions can occur with halogens like chlorine or bromine under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Chlorine or bromine in the presence of light or a catalyst.
Major Products Formed
Oxidation: The major products include diols or epoxides.
Reduction: The major product is hexane.
Substitution: The major products are halogenated hexadienes.
Scientific Research Applications
1,3-Hexadiene has several scientific research applications:
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential in drug development.
Industry: It is used in the production of synthetic rubber and plastics.
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: Another conjugated diene with similar reactivity but a shorter carbon chain.
1,5-Hexadiene: An isolated diene with different reactivity due to the separation of double bonds by a single carbon atom.
2,4-Hexadiene: A conjugated diene with different substitution patterns on the carbon chain.
Uniqueness
1,3-Hexadiene is unique due to its specific conjugated diene structure, which allows for a variety of chemical reactions and applications. Its reactivity and stability are influenced by the conjugation of double bonds, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(3E)-hexa-1,3-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-3-5-6-4-2/h3,5-6H,1,4H2,2H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAREKHAZNPPMI-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50897341 | |
Record name | (E)-1,3-Hexadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50897341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Aldrich MSDS] | |
Record name | 1,3-Hexadiene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9490 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
592-48-3, 20237-34-7 | |
Record name | cis,trans-Hexa-1,3-diene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-1,3-Hexadiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020237347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-1,3-Hexadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50897341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis,trans-hexa-1,3-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.874 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3-Hexadiene?
A1: this compound is represented by the molecular formula C6H10 and has a molecular weight of 82.14 g/mol.
Q2: How can spectroscopic techniques be used to characterize this compound?
A2: Techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are crucial for characterizing this compound. IR spectroscopy identifies functional groups, while 1H and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule []. These techniques help differentiate this compound from its isomers, such as 1,4-Hexadiene, 2,4-Hexadiene, and 1,5-Hexadiene.
Q3: Is this compound a conjugated diene? What does this mean for its reactivity?
A3: Yes, this compound is a conjugated diene, meaning it has two double bonds separated by a single bond. This arrangement allows for electron delocalization across the conjugated system, making the molecule more stable and reactive than isolated alkenes. This delocalization is key to its participation in reactions like Diels-Alder cycloadditions [].
Q4: How does this compound react with hydrogen in the presence of palladium catalysts?
A4: this compound readily undergoes hydrogenation in the presence of palladium catalysts like Pd/silica []. The reaction proceeds through the adsorption of both hydrogen and this compound onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the double bonds. The presence of organic species like toluene on the catalyst surface can significantly impact the hydrogenation rate, acting as either promoters or poisons depending on the reaction conditions [].
Q5: Can this compound undergo cyclization reactions?
A5: Yes, this compound can undergo dehydrocyclization to form benzene [, ]. This reaction is particularly interesting on specific surfaces like Pd(111) where cyclization occurs at temperatures as low as 333 K []. Understanding the mechanism of this conversion is crucial for developing efficient catalysts for producing aromatic compounds from linear hydrocarbons.
Q6: What is the role of this compound in the synthesis of perfectly alternating ethylene/2-butene copolymers?
A6: this compound can be polymerized using specific catalyst systems like CoCl2(PRPh2)2−MAO to yield highly stereoregular polymers []. These polymers can then be hydrogenated to produce perfectly alternating ethylene/2-butene copolymers, materials difficult to synthesize directly from the monomers []. This approach highlights the utility of this compound as a precursor to tailored polymeric materials.
Q7: How can computational chemistry be applied to study this compound?
A7: Computational methods offer valuable insights into the properties and reactivity of this compound. For instance, ab initio calculations help map the potential energy surface of reactions involving this compound, such as its reaction with ethynyl radicals [, ]. These calculations aid in understanding reaction mechanisms, predicting product distributions, and guiding experimental design.
Q8: How do structural modifications of this compound affect its reactivity?
A8: Structural modifications, particularly the introduction of substituents, can dramatically alter the reactivity of this compound. For example, the presence of a carbomethoxy group significantly enhances the reactivity of 1,3-butadiene in Diels-Alder cycloadditions []. Understanding these structure-activity relationships is essential for optimizing this compound derivatives for specific applications.
Q9: What are some practical applications of this compound?
A9: Beyond its use in polymer synthesis, this compound finds applications in various fields. For example, it is a component of insect-repellent formulations designed to minimize wick clogging in dispensers that use heating elements []. This application leverages its volatility and ability to modify the physical properties of the formulation.
Q10: How is this compound detected and analyzed in complex mixtures?
A10: Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for analyzing this compound in complex mixtures like essential oils [] and food products []. This technique separates and identifies volatile compounds based on their retention times and mass spectra, providing valuable information about the composition and potential origins of the sample.
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